9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one
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Overview
Description
9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-6-one is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of sulfur, nitrogen, and oxygen atoms within its ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-6-one typically involves multi-step organic reactions. One common method includes the reaction of a tricyclic imide substrate with tributylphosphine, carbon disulfide, and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through the formation of an equilibrium mixture containing both an ylide form and a zwitterionic phosphonio dithiocarboxylate, which can be trapped by the addition of an aldehyde or a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The presence of sulfur and nitrogen atoms in the ring system may contribute to its reactivity and ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0{2,6}.0{8,12}]tridecane-9,11-dione .
- 4,9-Dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0{4,12}.0{6,10}]trideca-1,6-diene .
- 2-[9-(3,4-Dimethoxyphenyl)-6-oxo-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-5-yl]-N-(2-naphthyl)acetamide .
Uniqueness
9,9-Dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.0{2,10}.0{4,8}]tetradec-4(8)-en-6-one is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. Its combination of sulfur, nitrogen, and oxygen atoms within the ring system sets it apart from other similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C13H17NOS2 |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
9,9-dimethyl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
InChI |
InChI=1S/C13H17NOS2/c1-13(2)8-6-3-4-7(5-6)9(8)16-11-10(13)17-12(15)14-11/h6-9H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
MDPJYVAFNUZNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C3CCC(C3)C2SC4=C1SC(=O)N4)C |
Origin of Product |
United States |
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